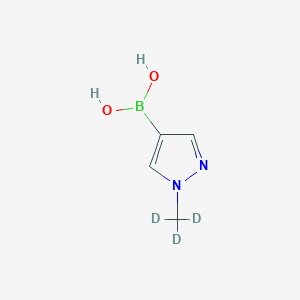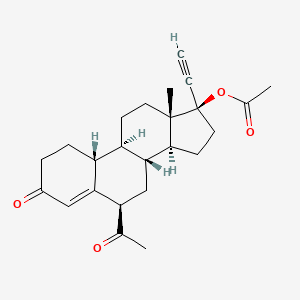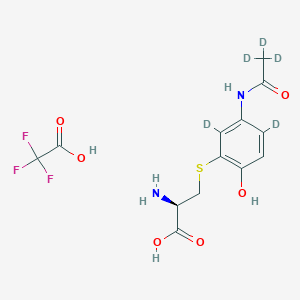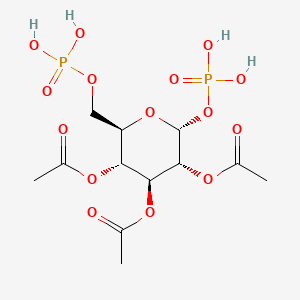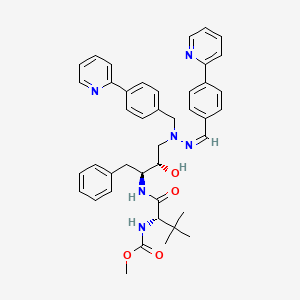
2-(1-Piperazinyl)-phenol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is a chemical compound that serves as an impurity of doxazosin. Doxazosin is widely used in biological studies to evaluate the structure-activity relationship of prazosin pharmacophore for Transport-P inhibition . This compound is significant in pharmaceutical testing and research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves multiple steps, starting from the basic building blocks of benzodioxine and doxazosin. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of doxazosin impurities.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of doxazosin and related compounds.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance in the production of doxazosin-based medications.
Mecanismo De Acción
The mechanism of action of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves the inhibition of alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound selectively blocks the alpha-1a, alpha-1b, and alpha-1d subtypes of these receptors, which are involved in the regulation of vascular tone .
Comparación Con Compuestos Similares
Similar Compounds
Doxazosin: The parent compound, used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: A compound with a similar mechanism of action, used for similar medical conditions.
Tamsulosin: Selectively targets alpha-1a receptors, primarily used for benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is unique due to its specific structure, which allows it to serve as an impurity marker for doxazosin. This uniqueness makes it valuable in analytical and pharmaceutical research, providing insights into the purity and efficacy of doxazosin-based medications.
Propiedades
Fórmula molecular |
C22H29FO4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
GAKMQHDJQHZUTJ-MKOACCBBSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


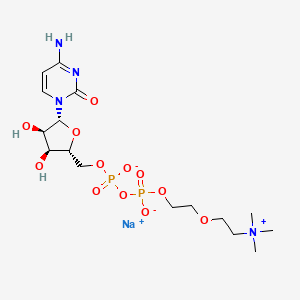

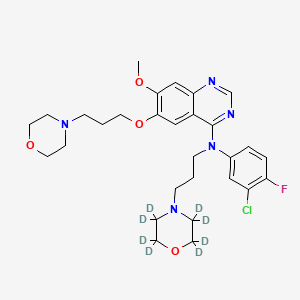
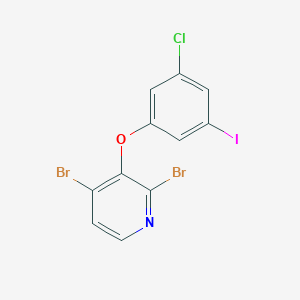
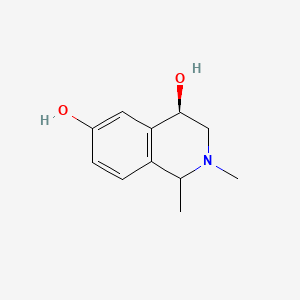

![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)


